molecular formula C9H5BrClN B2765686 8-Bromo-6-chloroisoquinoline CAS No. 2137831-45-7

8-Bromo-6-chloroisoquinoline

Cat. No.: B2765686
CAS No.: 2137831-45-7
M. Wt: 242.5
InChI Key: HXNYEHRNBILNAR-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 8 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction conditions often require a solvent such as chloroform or dichloromethane and are carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to quinoline derivatives .

Scientific Research Applications

8-Bromo-6-chloroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-chloroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

8-bromo-6-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYEHRNBILNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137831-45-7
Record name 8-bromo-6-chloroisoquinoline
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